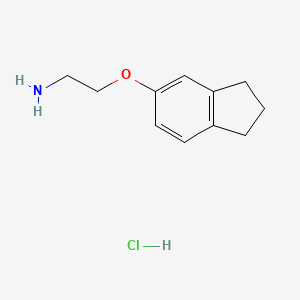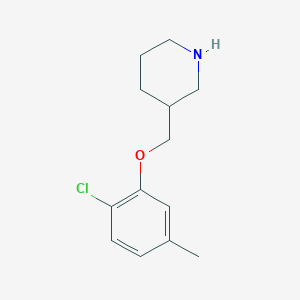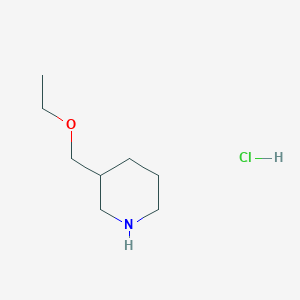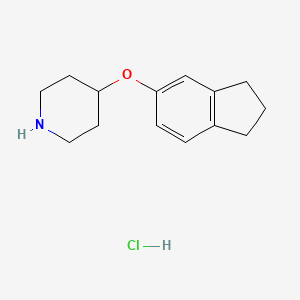
1-(4-Chlorobenzoyl)piperidin-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorobenzoyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₆Cl₂N₂O. It is primarily used in research applications, particularly in the field of proteomics. The compound is characterized by its piperidine ring structure, which is substituted with a 4-chlorobenzoyl group and an amine group at the 4-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzoyl)piperidin-4-amine hydrochloride typically involves the following steps:
Formation of 4-Chlorobenzoyl Chloride: This is achieved by reacting 4-chlorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Acylation of Piperidine: The 4-chlorobenzoyl chloride is then reacted with piperidine in the presence of a base such as triethylamine (Et₃N) to form 1-(4-chlorobenzoyl)piperidine.
Amination: The 1-(4-chlorobenzoyl)piperidine is further reacted with ammonia (NH₃) or an amine source to introduce the amine group at the 4-position of the piperidine ring.
Formation of Hydrochloride Salt: Finally, the free base is treated with hydrochloric acid (HCl) to form the hydrochloride salt
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:
Temperature Control: Maintaining optimal temperatures during reactions to prevent side reactions.
Purification: Use of techniques such as recrystallization and chromatography to purify the final product.
Safety Measures: Ensuring proper handling of reagents and waste disposal to comply with safety regulations
化学反应分析
Types of Reactions: 1-(4-Chlorobenzoyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoyl group can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄)
Major Products:
Substitution: Formation of substituted benzoyl derivatives.
Reduction: Formation of 1-(4-chlorobenzyl)piperidin-4-amine.
Oxidation: Formation of nitroso or nitro derivatives
科学研究应用
1-(4-Chlorobenzoyl)piperidin-4-amine hydrochloride is widely used in scientific research, including:
Proteomics: As a reagent for studying protein interactions and modifications.
Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical compounds.
Biological Studies: Investigating the biological activity and mechanism of action of related compounds.
Industrial Applications: Used in the development of new materials and chemical processes
作用机制
The mechanism of action of 1-(4-Chlorobenzoyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The piperidine ring and benzoyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
- 1-(4-Bromobenzoyl)piperidin-4-amine hydrochloride
- 1-(4-Methylbenzoyl)piperidin-4-amine hydrochloride
- 1-(4-Fluorobenzoyl)piperidin-4-amine hydrochloride
Comparison: 1-(4-Chlorobenzoyl)piperidin-4-amine hydrochloride is unique due to the presence of the chlorine atom, which influences its chemical reactivity and biological activity. Compared to its bromine, methyl, and fluorine analogs, the chlorine derivative exhibits distinct properties in terms of:
- Reactivity: Chlorine is less reactive than bromine but more reactive than fluorine in substitution reactions.
- Biological Activity: The chlorine atom can affect the compound’s binding affinity to biological targets, influencing its efficacy and potency .
属性
IUPAC Name |
(4-aminopiperidin-1-yl)-(4-chlorophenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O.ClH/c13-10-3-1-9(2-4-10)12(16)15-7-5-11(14)6-8-15;/h1-4,11H,5-8,14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVIXEMCZRMYTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=C(C=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589423 |
Source


|
| Record name | (4-Aminopiperidin-1-yl)(4-chlorophenyl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442128-10-1 |
Source


|
| Record name | (4-Aminopiperidin-1-yl)(4-chlorophenyl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-([1,1'-Biphenyl]-4-yloxy)piperidine](/img/structure/B1318303.png)

![4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318309.png)








![2-[(4-Fluorobenzyl)amino]nicotinonitrile](/img/structure/B1318352.png)
![2-[(Tetrahydrofuran-2-ylmethyl)amino]-nicotinonitrile](/img/structure/B1318353.png)
